N-(4-bromophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
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Description
N-(4-bromophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H21BrN2O4S and its molecular weight is 453.35. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
Aromatic Sulfonamide Inhibitors : Compounds similar to N-(4-bromophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide have been studied for their inhibitory effects on carbonic anhydrases (CAs). For instance, aromatic sulfonamides exhibited nanomolar half-maximal inhibitory concentration (IC50) values, indicating potent inhibition of various CA isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis of Novel Acridine Sulfonamides : Similar sulfonamides have been synthesized and investigated for their inhibition of cytosolic carbonic anhydrase isoforms, demonstrating significant affinity and specificity for these enzymes (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Transition Metal Complexes
Sulfonamide-Derived Ligands : Sulfonamide-derived ligands and their transition metal complexes have been synthesized and characterized for their antibacterial, antifungal, and cytotoxic activity. This research indicates potential biological activity of these compounds, including those structurally related to this compound (Chohan & Shad, 2011).
Photostimulation Studies
Substitution Reactions Under Photostimulation : Compounds including 4-bromobenzophenone, which share structural similarities with the queried compound, have been studied under photostimulation. These studies provide insights into the reactivity and potential applications of such compounds in photochemical processes (Julliard & Chanon, 1986).
Therapeutic Applications
Benzamide-4-Sulfonamides as Enzyme Inhibitors : Benzamide-4-sulfonamides, structurally related to the queried compound, have been found to be effective inhibitors of human carbonic anhydrase isoenzymes, suggesting potential therapeutic applications (Abdoli, Bozdağ, Angeli, & Supuran, 2018).
Properties
IUPAC Name |
N-(4-bromophenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXWEYGTWVMVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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